2-(4-Methylpiperazin-1-yl) Analog Comparison: Molecular Weight and Predicted Lipophilicity Shift
Replacement of the 4-methylpiperazine group with 4-ethylpiperazine increases molecular weight by 14 Da and raises calculated logP (XLogP3) by approximately 0.5–0.7 log units, based on in silico predictions for the pair. The target compound, 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (MW 265.34, XLogP3 ~1.0), is compared with its 4-methylpiperazine analog (MW 251.31, XLogP3 ~0.4) [1]
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 265.34 g/mol; Predicted XLogP3 ≈ 1.0 |
| Comparator Or Baseline | 2-(4-methylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (MW = 251.31 g/mol; Predicted XLogP3 ≈ 0.4) |
| Quantified Difference | ΔMW = +14 g/mol; ΔXLogP3 ≈ +0.6 log units |
| Conditions | Computational prediction (PubChem/XLogP3) for the neutral form of each compound |
Why This Matters
The higher lipophilicity and slightly larger size of the ethyl derivative can improve membrane permeability and hydrophobic pocket occupancy in kinase ATP-binding sites, directly influencing hit identification in FBDD campaigns.
- [1] PubChem Compound Summary for CID 136021924 (2-(4-ethylpiperazin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one). Accessed 2026-05-02. View Source
